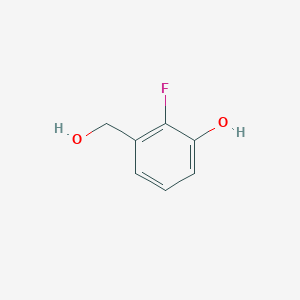

2-Fluoro-3-(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHUICCOQUFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Hydroxymethyl Phenol and Its Structural Analogs

Retrosynthetic Analysis of 2-Fluoro-3-(hydroxymethyl)phenol

Disconnection Strategies for the Phenol (B47542) and Hydroxymethyl Functionalities

The structure of this compound offers several logical points for disconnection. The primary goal is to simplify the structure into more common or commercially available precursors. scitepress.org Strategic disconnections should correspond to the reverse of reliable and high-yielding chemical reactions. lkouniv.ac.in

Key disconnection strategies for this compound include:

C-C Bond Disconnection: The most logical disconnection is the bond between the aromatic ring and the hydroxymethyl group (-CH₂OH). This is a one-group C-C disconnection. This strategy simplifies the target to a fluorinated phenol precursor and a one-carbon electrophile. This approach often involves a functional group interconversion (FGI) in the retrosynthetic direction. For instance, the hydroxymethyl group can be traced back to a formyl group (-CHO) or a carboxylic acid group (-COOH), which are often easier to introduce onto a phenol ring. lkouniv.ac.in The reduction of a formyl group is a common method for synthesizing a hydroxymethyl group.

Functional Group Interconversion (FGI): Before disconnection, it is often useful to consider interconverting functional groups to open up more synthetic possibilities. youtube.com For this compound, the hydroxymethyl group could be retrosynthetically derived from the reduction of 2-fluoro-3-hydroxybenzaldehyde (B1330501) or the corresponding benzoic acid. This FGI leads to a disconnection between the aromatic ring and a formyl or carboxyl group, which can be installed via electrophilic aromatic substitution reactions like formylation or carboxylation.

C-F Bond Disconnection: While direct disconnection of the C-F bond is conceptually possible, it often corresponds to challenging forward reactions. However, an FGI approach is more common, where the fluorine atom is considered to be introduced from an amino group via the Balz-Schiemann reaction. dovepress.com This would disconnect the molecule to 2-amino-3-(hydroxymethyl)phenol.

C-O Bond Disconnection (Phenolic Hydroxyl): Disconnecting the phenolic C-O bond is generally not a primary strategy as it leads to an unstable phenyl cation synthon. It is more practical to start with a precursor that already contains the hydroxyl group or a protected version of it. researchgate.net

Identification of Key Synthons and Appropriate Starting Materials

Based on the disconnection strategies, several key synthons (idealized fragments) and their corresponding synthetic equivalents (real-world reagents) can be identified. lkouniv.ac.in The choice of starting materials is guided by commercial availability, cost, and the efficiency of the subsequent chemical transformations.

A primary retrosynthetic route involves an FGI of the hydroxymethyl group to a formyl group, followed by a C-C disconnection.

Target Molecule: this compound

Retrosynthetic Step 1 (FGI): ← Reduction of 2-Fluoro-3-hydroxybenzaldehyde.

Retrosynthetic Step 2 (C-C Disconnection): ← Formylation of 2-Fluorophenol (B130384).

This analysis identifies 2-Fluorophenol as a key starting material. The synthesis of the intermediate, 2-Fluoro-3-hydroxybenzaldehyde, can be accomplished from 2-Fluorophenol via ortho-formylation reactions. chemicalbook.com

The table below outlines the key synthons and their corresponding reagents for the synthesis of this compound.

| Disconnection Strategy | Key Synthon | Synthetic Equivalent (Starting Material/Reagent) | Relevant Reaction |

| C-C Disconnection (via FGI) | 2-Fluoro-3-hydroxyphenyl acyl cation | 2-Fluoro-3-hydroxybenzaldehyde | Reduction (e.g., with NaBH₄) |

| C-C Disconnection | 2-Fluorophenoxide anion and formyl cation equivalent | 2-Fluorophenol | Ortho-formylation (e.g., Reimer-Tiemann, Duff reaction) |

| C-F Disconnection (via FGI) | 2-Diazonium-3-(hydroxymethyl)phenol salt | 2-Amino-3-(hydroxymethyl)phenol | Sandmeyer-type reaction (e.g., Balz-Schiemann) dovepress.com |

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on environmental protection has spurred the development of sustainable chemical processes. jsynthchem.com The synthesis of fluorinated compounds, traditionally reliant on harsh reagents, is a key area for the application of green chemistry principles. dovepress.comnumberanalytics.com

Eco-Friendly Reagents and Solvent Systems

The adoption of greener reagents and solvents is crucial for minimizing the environmental footprint of synthesizing compounds like this compound.

Eco-Friendly Fluorinating Agents: Traditional fluorination often uses hazardous reagents like HF or F₂ gas. numberanalytics.comcriver.com Green chemistry seeks to replace these with safer, solid fluorinating agents such as Selectfluor (N-fluorobenzenesulfonimide, NFSI) which are less toxic and easier to handle. numberanalytics.comnumberanalytics.com Catalytic methods using simple metal fluorides (e.g., KF) as the fluorine source are also being developed to make the process safer and more sustainable. criver.com

Sustainable Solvents: Many organic reactions are performed in volatile organic compounds (VOCs) that pose environmental and health risks. Green alternatives include water, supercritical fluids, or biodegradable solvents derived from renewable resources like Cyrene™. unimi.it For reactions involving phenols, two-phase systems using water and a fluoroalcohol like hexafluoroisopropanol (HFIP) can offer high reaction yields while simplifying product recovery and minimizing solvent waste. rsc.org

Renewable Reagents: Research into replacing petroleum-based starting materials is ongoing. For phenolic compounds, lignin, a component of biomass, is being explored as a renewable substitute for phenol in the synthesis of certain resins, which could inspire future syntheses of phenol derivatives. researchgate.net

The table below summarizes some green alternatives to traditional reagents and solvents.

| Process Step | Traditional Reagent/Solvent | Green Alternative | Advantage |

| Fluorination | HF, F₂ gas | Selectfluor, NFSI, KF with catalyst numberanalytics.comcriver.comnumberanalytics.com | Lower toxicity, easier handling, improved safety |

| Amide Coupling (if applicable in a longer route) | Carbodiimides with additives | DAST (Diethylaminosulfur trifluoride) acs.org | Base-free, efficient at room temperature |

| Solvent | Dichloromethane, DMF, DMSO | Water, Cyrene™, Fluoroalcohol/water biphasic systems unimi.itrsc.org | Reduced toxicity, biodegradability, easier workup |

Sustainable Methodologies for Fluorinated Aromatic Compounds

Catalysis: Catalysts are a cornerstone of green chemistry because they increase reaction efficiency, often allow for milder reaction conditions (lower energy consumption), and reduce waste by being effective in small amounts. numberanalytics.com For fluorination, transition metal catalysts based on copper or palladium can facilitate the use of less reactive fluorine sources. numberanalytics.com Furthermore, organocatalysts that mimic the action of natural fluorinase enzymes are being developed to catalyze fluorination under ambient conditions using simple metal fluorides. criver.com Magnetic nanoparticles can also be used as catalyst supports, allowing for easy recovery and reuse of the catalyst, which reduces costs and environmental impact. jsynthchem.com

Electrochemical and Photochemical Methods: Electrochemical fluorination is a promising green technique that uses electricity to drive the reaction, avoiding the need for chemical oxidizing agents. numberanalytics.com Similarly, photo-induced reactions can offer alternative, milder pathways for fluorination. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Reactions like cycloadditions or catalytic additions are highly atom-economical. lkouniv.ac.in While not directly applicable to the primary synthesis of the target, choosing reaction pathways that minimize the generation of stoichiometric byproducts is a key green principle.

Chemical Reactivity and Functional Group Transformations of 2 Fluoro 3 Hydroxymethyl Phenol

Reactivity of the Hydroxymethyl Group in 2-Fluoro-3-(hydroxymethyl)phenol

Nucleophilic Substitution Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) of this compound is a primary alcohol and, as such, is amenable to nucleophilic substitution reactions. However, the hydroxyl group is a poor leaving group. Therefore, activation of this group is a prerequisite for substitution to occur. This is typically achieved by protonation of the hydroxyl group under acidic conditions to form a better leaving group, water, or by converting the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the benzylic carbon of the hydroxymethyl group becomes susceptible to attack by a variety of nucleophiles. For instance, treatment with a hydrogen halide (HX) can convert the hydroxymethyl group into a halomethyl group (-CH₂X). This transformation proceeds via an Sₙ2 mechanism, where the halide ion displaces the activated hydroxyl group.

Table 1: Representative Nucleophilic Substitution Reactions of the Hydroxymethyl Group

| Reagent(s) | Product | Reaction Type |

| HBr | 2-Bromo-6-fluorobenzyl alcohol | Nucleophilic Substitution |

| SOCl₂ | 2-Chloro-6-fluorobenzyl alcohol | Nucleophilic Substitution |

| TsCl, pyridine | 2-Fluoro-3-(tosyloxymethyl)phenol | O-Tosylation |

Note: This table represents expected reactions based on the general reactivity of benzylic alcohols. Specific yields for this compound may vary.

Electrophilic Aromatic Substitution Reactions on the this compound Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions on this compound are governed by the directing and activating/deactivating effects of the existing substituents: the hydroxyl (-OH), fluoro (-F), and hydroxymethyl (-CH₂OH) groups.

Halogenation Studies, with Emphasis on Bromination

The halogenation of phenols is typically a facile reaction due to the strong activating effect of the hydroxyl group. byjus.com In the case of this compound, the regioselectivity of halogenation, particularly bromination, is of significant interest. The hydroxyl group is a powerful ortho-, para-director. The fluorine atom is also an ortho-, para-director, although it is a deactivating group. The hydroxymethyl group is a weak deactivating group and a meta-director.

Given the strong activating and directing influence of the hydroxyl group, bromination is expected to occur at the positions ortho and para to it. In this molecule, the para position (C6) and one of the ortho positions (C4) are available for substitution. The other ortho position (C2) is already substituted with a fluorine atom. Therefore, bromination is anticipated to yield a mixture of 4-bromo-2-fluoro-3-(hydroxymethyl)phenol (B13046392) and 6-bromo-2-fluoro-3-(hydroxymethyl)phenol. The commercial availability of 4-bromo-2-fluoro-3-(hydroxymethyl)phenol suggests that this isomer is a feasible product. The reaction can be carried out using bromine in a suitable solvent, and for monosubstitution, milder conditions such as a non-polar solvent and low temperatures are often employed to prevent polyhalogenation. rsc.org

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. google.com For phenols, dilute nitric acid can be sufficient for mononitration due to the ring's high reactivity. byjus.com The directing effects of the substituents on this compound will again dictate the position of nitration. The powerful ortho-, para-directing hydroxyl group will favor substitution at the C4 and C6 positions. Thus, the expected major products are 2-fluoro-3-(hydroxymethyl)-4-nitrophenol and 2-fluoro-3-(hydroxymethyl)-6-nitrophenol. A patent describing the nitration of the related compound 2-fluorophenol (B130384) indicates that a mixture of isomers is typically formed, with separation being a key challenge. youtube.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid or concentrated sulfuric acid. youtube.com This reaction is also an electrophilic aromatic substitution. Similar to nitration, the hydroxyl group will direct the incoming electrophile to the C4 and C6 positions. The sulfonation of phenols is known to be reversible and can be temperature-dependent, with the para-isomer often favored at higher temperatures. youtube.com

Friedel-Crafts Alkylation and Acylation Reactions

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). nih.gov However, Friedel-Crafts reactions often have limitations when performed on highly activated rings like phenols, as the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring or leading to undesired side reactions. Furthermore, the products are often more reactive than the starting material, leading to polyalkylation.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nih.gov Acylation is generally preferred over alkylation for phenols as the resulting ketone is less reactive than the starting phenol (B47542), preventing multiple substitutions. The hydroxyl group's directing effect will favor acylation at the C4 and C6 positions.

Regioselectivity and Directing Effects of Fluoro and Hydroxymethyl Substituents

The outcome of electrophilic aromatic substitution reactions on this compound is a result of the cumulative directing effects of its three substituents.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. nih.gov

Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. nih.gov

Hydroxymethyl Group (-CH₂OH): This group is considered to be weakly deactivating and a meta-director. Its deactivating nature stems from the electron-withdrawing inductive effect of the oxygen atom.

Table 2: Summary of Substituent Directing Effects

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -CH₂OH | Weakly Deactivating | Meta |

Other Significant Chemical Transformations and Derivatizations

Beyond the reactions discussed above, this compound can undergo other important transformations.

Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid using appropriate oxidizing agents. For example, a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield 2-fluoro-3-formylphenol, while a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) would produce 2-fluoro-3-carboxyphenol.

Etherification of the Phenolic Hydroxyl: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

These various reaction pathways highlight the utility of this compound as a versatile building block in organic synthesis, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound to participate directly in these reactions, the phenolic hydroxyl group would first need to be converted into a more reactive leaving group, such as a triflate (OTf) or a halide (e.g., Br, I). The fluorine atom is generally unreactive in these coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. If this compound were converted to its corresponding aryl triflate, it could potentially undergo Suzuki coupling with various boronic acids to introduce new aryl or vinyl substituents.

A hypothetical reaction scheme is presented below:

Hypothetical Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide/triflate and a terminal alkyne. Similar to the Suzuki coupling, the triflate derivative of this compound would be the requisite starting material. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Hypothetical Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

|---|

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. Again, the triflate of this compound would be the necessary substrate to engage in this transformation.

Hypothetical Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Cyclization Reactions Leading to Fused Ring Systems

The bifunctional nature of this compound, containing both a phenolic hydroxyl group and a benzylic alcohol, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems such as benzofurans or their derivatives. These reactions are often acid- or base-catalyzed or can proceed via metal-mediated pathways.

For instance, an intramolecular dehydration could potentially lead to the formation of a fused ether ring system. However, the specific conditions required to achieve such a transformation with this compound are not documented. The synthesis of heterocyclic compounds is a broad field, with fluorinated alcohols sometimes used as solvents or catalysts to promote such reactions.

A plausible, though not experimentally verified, cyclization could involve the reaction of the hydroxymethyl group with a neighboring substituent introduced via one of the aforementioned coupling reactions. For example, if an alkyne were introduced at the ortho position to the hydroxymethyl group via Sonogashira coupling, a subsequent intramolecular cyclization could lead to the formation of a fused ring system.

Hypothetical Cyclization Pathway

| Starting Material | Reaction Type | Conditions | Product |

|---|

It is important to reiterate that the reactions and data presented in the tables are hypothetical and based on general principles of organic chemistry. No specific research findings for this compound in these exact transformations were identified.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 3 Hydroxymethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Fluoro-3-(hydroxymethyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular architecture.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons provide valuable information about their chemical environment. The spectrum is characterized by signals from the aromatic protons, the hydroxymethyl group, and the phenolic hydroxyl group.

The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a triplet in the region of δ 4.5–5.0 ppm. The aromatic protons exhibit splitting patterns that are influenced by the presence of the fluorine atom. The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, though it is generally found between 4-7 ppm. libretexts.org The aromatic protons on the benzene (B151609) ring are expected to resonate in the range of 7-8 ppm. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 6.8 - 7.2 | ddd | J(H,H), J(H,F) |

| H5 | 6.8 - 7.2 | t | J(H,H) |

| H6 | 6.9 - 7.3 | ddd | J(H,H), J(H,F) |

| -CH₂OH | 4.5 - 5.0 | t | J(H,H) |

| Phenolic -OH | 4.0 - 7.0 | br s | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the varied electronic environments created by the hydroxyl, hydroxymethyl, and fluorine substituents, each carbon atom in this compound is expected to have a distinct chemical shift. The carbon atom attached to the highly electronegative fluorine atom will show a large chemical shift and will also exhibit coupling to the fluorine nucleus (¹JCF). Similarly, the carbons bonded to oxygen atoms will be shifted downfield. The presence of four distinct carbon atom environments in similar molecules like butan-2-ol is confirmed by four different ¹³C NMR chemical shifts. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | 150 - 155 |

| C2 (-F) | 155 - 160 (d, ¹JCF) |

| C3 (-CH₂OH) | 135 - 140 |

| C4 | 115 - 120 (d, JCF) |

| C5 | 120 - 125 |

| C6 | 110 - 115 (d, JCF) |

Fluorine-19 NMR (¹⁹F NMR) for Characterizing Fluorine Environment

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine is sensitive to its electronic environment. For an ortho-fluorine environment as in this compound, the signal is anticipated to appear around δ -110 ppm. nih.gov This technique is a powerful tool for confirming the presence and specific location of fluorine in the molecule. azom.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H4 with H5, and H5 with H6) and between the alcoholic proton and the methylene (B1212753) protons of the hydroxymethyl group, helping to piece together the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the signals in the ¹³C NMR spectrum. For instance, it would link the proton signals of the -CH₂OH group to the corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The presence of both a phenolic and an alcoholic hydroxyl group will result in a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations. libretexts.org The carbon-fluorine (C-F) bond will exhibit a strong absorption in the fingerprint region, typically around 1100-1200 cm⁻¹. Other significant absorptions include the C-O stretching of the alcohol and phenol (B47542), and the C-H stretching and bending vibrations of the aromatic ring. The study of the vibrational spectra of phenol and its derivatives has been extensively supported by DFT calculations. ijaemr.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic & Alcoholic -OH | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Strong |

| C-F | C-F stretch | 1100 - 1200 | Strong |

| Phenolic C-O | C-O stretch | 1200 - 1260 | Strong |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, the Raman spectrum is characterized by distinct bands corresponding to the vibrations of its functional groups and the aromatic ring. While a specific spectrum for this exact compound is not publicly available, the expected vibrational modes can be assigned based on extensive studies of substituted phenols, fluorophenols, and benzyl (B1604629) alcohols. nih.govresearchgate.netnih.gov

The analysis involves a normal coordinate treatment, which can be refined using an overlay least-squares technique with force constants derived from related molecules to ensure accurate assignments. nih.govnih.gov The key vibrational modes for this compound would include the O-H stretching of the phenolic and alcohol groups, C-F stretching, C-O stretching, and various in-plane and out-of-plane bending and stretching modes of the benzene ring. researchgate.netijaemr.com

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3200-3550 | Stretching vibration of the alcohol hydroxyl group, often broad. |

| O-H Stretch (Phenol) | 3590-3650 | Stretching vibration of the phenolic hydroxyl group. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the hydroxymethyl group. |

| C=C Ring Stretch | 1400-1650 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| O-H In-Plane Bend | 1330-1440 | In-plane bending of the hydroxyl groups. |

| C-O Stretch | 1000-1260 | Stretching vibrations for the phenolic and alcohol C-O bonds. |

| C-F Stretch | 1100-1300 | Stretching vibration of the carbon-fluorine bond. |

| Ring Trigonal Bending | 990-1010 | "Breathing" mode of the benzene ring. |

| C-H Out-of-Plane Bend | 750-900 | Out-of-plane bending vibrations of the aromatic C-H bonds. |

Note: These are predicted ranges based on data from related substituted phenols. nih.govijaemr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, these transitions are primarily π → π* transitions of the benzene ring.

The position and intensity of absorption bands are sensitive to the nature and position of substituents. Fluorine substitution, for instance, has a notable site-specific effect on the excited-state dynamics. nih.gov Studies on monofluorophenols show that ortho and meta fluorine substitutions tend to shift the primary absorption band to shorter wavelengths (a hypsochromic or blue shift) compared to phenol, while para substitution causes a shift to longer wavelengths (a bathochromic or red shift). nih.govresearchgate.net Given the meta relationship of the fluorine atom to the primary phenolic hydroxyl group, a blue shift relative to 3-(hydroxymethyl)phenol would be anticipated. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict these electronic transitions and their corresponding oscillator strengths. nih.govresearchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

| S₀ → S₁ (π → π) | ~270-275 | Low to Moderate | Corresponds to the primary absorption band of the substituted benzene ring. The position is influenced by both fluoro and hydroxymethyl groups. |

| S₀ → S₂ (π → π) | ~210-220 | High | A higher energy transition, common in substituted benzenes. |

Note: Predicted values are based on trends observed for fluorophenols and other substituted phenols. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₇H₇FO₂), the exact molecular weight is 142.0430 g/mol . In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation.

Phenols typically show a strong molecular ion peak. youtube.com Common fragmentation pathways for substituted phenols and benzyl alcohols include alpha-cleavage and dehydration. libretexts.org For this molecule, key fragmentations would involve the loss of a hydrogen atom, a hydroxyl radical, water (H₂O), or carbon monoxide (CO). youtube.comlibretexts.org The presence of the hydroxymethyl group allows for alpha-cleavage, leading to the loss of a CH₂OH radical.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₇H₇FO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [C₇H₆FO₂]⁺ | Loss of H˙ from the hydroxyl or methyl group |

| 124 | [C₇H₅FO]⁺˙ | Loss of H₂O (dehydration) |

| 113 | [C₆H₆FO]⁺ | Loss of CHO˙ (formyl radical) |

| 111 | [C₇H₄O₂]⁺˙ | Loss of HF |

| 95 | [C₆H₄F]⁺ | Loss of H₂O and CO |

| 85 | [C₅H₆O]⁺ | Loss of CO from the fluorophenol fragment |

Note: These fragmentation patterns are predicted based on established rules for phenols and benzyl alcohols. youtube.comlibretexts.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported in the public domain, this technique would be applicable if a suitable single crystal of the compound, or a derivative or co-crystal, could be grown. mdpi.com

In a hypothetical crystal structure, one would expect to observe extensive intermolecular hydrogen bonding involving both the phenolic and alcohol hydroxyl groups, leading to the formation of complex networks such as chains or sheets. The fluorine atom could also participate in weaker C-H···F interactions. The geometry of the benzene ring would be largely planar, and the analysis would confirm the meta substitution pattern. Structural data from related fluorinated organic compounds and phenol derivatives suggest typical bond lengths for C-F (~1.35 Å), aromatic C-C (~1.39 Å), and C-O (~1.36 Å for phenol, ~1.43 Å for alcohol). wikipedia.orgnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for phenolic compounds.

HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds like phenols. epa.gov A reversed-phase HPLC method is typically used for the purity assessment of this compound. fishersci.com This method separates compounds based on their polarity, with more polar compounds eluting earlier from a non-polar (e.g., C18) stationary phase. UV detection is commonly employed, often at a wavelength corresponding to a major absorption band of the analyte (~274 nm for phenols). epa.gov The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile (or Methanol) and Water (often with 0.1% formic or acetic acid) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/Diode Array Detector (DAD) at ~274 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For phenolic compounds, direct analysis can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often required to increase volatility and thermal stability. nih.govnemi.gov A common approach is to convert the acidic hydroxyl groups into silyl (B83357) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting trimethylsilyl (B98337) derivative is much more suitable for GC analysis. The mass spectrometer then provides both confirmation of the compound's identity and quantification.

Table 5: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | Capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at ~1 mL/min |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp ~60-80°C, ramp to ~280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 amu |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 3 Hydroxymethyl Phenol

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) has become a primary method for studying the properties of phenolic compounds due to its balance of accuracy and computational cost. DFT calculations are instrumental in predicting a range of properties for 2-Fluoro-3-(hydroxymethyl)phenol, from its three-dimensional shape to its reactivity and spectroscopic signatures. These studies are typically performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to ensure reliable results.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state of the molecule.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. Different orientations of these groups relative to the benzene (B151609) ring and to each other lead to various conformers with distinct energies. By mapping the potential energy surface as a function of the key dihedral angles, computational chemists can identify the global minimum energy conformer, which is the most populated and stable form of the molecule under normal conditions. Quantum mechanical calculations are essential for understanding how the presence of a fluorine atom influences the conformational preferences of the molecule, particularly its impact on intramolecular hydrogen bonding possibilities between the hydroxyl and hydroxymethyl groups. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenolic Compound (Phenol) Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.392 - 1.398 | - |

| C-O | 1.367 | - |

| O-H | 0.962 | - |

| C-H (aromatic) | 1.081 - 1.084 | - |

| C-C-C (aromatic) | - | 119.8 - 120.2 |

| C-C-O | - | 119.5 - 120.5 |

| C-O-H | - | 109.9 |

Note: This table is based on data for phenol (B47542) and serves as an illustrative example. ijaemr.com The actual values for this compound would be influenced by the fluorine and hydroxymethyl substituents.

Vibrational Frequencies and Spectroscopic Predictions (FT-IR, Raman, NMR)

DFT calculations are highly effective in predicting the vibrational spectra of molecules. By calculating the harmonic frequencies, it is possible to simulate the Fourier-Transform Infrared (FT-IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands and scattering peaks. nih.govcore.ac.uk For this compound, key vibrational modes would include the O-H stretching of the phenolic and alcohol groups, C-F stretching, C-O stretching, and various aromatic C-C and C-H vibrations. Comparing the calculated and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions. researchgate.netmdpi.com

Table 2: Illustrative Calculated Vibrational Frequencies for Substituted Phenols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | ~3600 |

| O-H Stretch (Hydroxymethyl) | ~3550 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 |

| C-F Stretch | 1100 - 1250 |

| C-O Stretch (Phenolic) | ~1260 |

| C-O Stretch (Hydroxymethyl) | ~1050 |

Note: These are typical ranges for substituted phenols and fluorinated aromatic compounds. The exact frequencies for this compound would require specific calculations.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the chemical shifts can be estimated, aiding in the assignment of peaks in experimental NMR spectra. chemicalbook.com

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. ijaemr.com A smaller gap generally suggests higher reactivity. For this compound, DFT calculations can provide the energies of these orbitals and visualize their spatial distribution, indicating the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be identified. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms and the fluorine atom, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Table 3: Representative Frontier Orbital Energies for a Phenolic Compound

| Parameter | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and can vary significantly based on the specific substituents and the computational method employed.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intermolecular and intramolecular interactions. It provides a detailed picture of the bonding within a molecule by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into the aromatic ring's antibonding orbitals. This analysis also provides insights into the strength and nature of any intramolecular hydrogen bonds.

Non-Linear Optical Properties (NLO) Calculations

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). DFT calculations can be used to predict the NLO properties of this compound, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govjournaleras.com These calculations can help in assessing the potential of this molecule for use in optoelectronic devices. The presence of electron-donating (hydroxyl, hydroxymethyl) and electron-withdrawing (fluoro) groups on the aromatic ring can lead to significant NLO responses. researchgate.net

Table 4: Illustrative Calculated NLO Properties for a Substituted Aromatic Molecule

| Property | Typical Calculated Value |

| Dipole Moment (μ) | 2 - 5 Debye |

| Mean Polarizability (α) | 10 - 20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1 - 10 x 10⁻³⁰ esu |

Note: These are representative values. The actual NLO properties are highly dependent on the molecular structure and the computational methodology.

Other Quantum Chemical Calculation Methodologies

While DFT is a widely used method, other quantum chemical approaches can also be employed to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can provide alternative or more accurate results for certain properties, although at a higher computational cost. nih.gov Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-visible absorption spectra and studying excited-state properties. researchgate.net For complex systems or to study the effect of a solvent, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized. The choice of method depends on the specific property of interest and the desired level of accuracy. chemicalbook.com

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Calculations

There are no specific published Hartree-Fock (HF) or Møller-Plesset Perturbation Theory (MP2) calculations for this compound found in the surveyed literature. wikipedia.orglibretexts.orgwikipedia.orgyoutube.com These ab initio quantum mechanical methods are fundamental in computational chemistry for approximating the electronic structure and energy of molecules. wikipedia.org

HF theory provides a foundational understanding of a molecule's electronic properties by considering each electron in the average field of all other electrons, but it does not account for electron correlation. libretexts.orgwikipedia.org MP2 theory builds upon the HF results by including electron correlation effects, which is often crucial for accurately predicting molecular geometries, interaction energies, and other properties. wikipedia.orgnih.gov A theoretical study on 2-halophenols suggests that intramolecular hydrogen bonding in 2-fluorophenol (B130384) is very weak. rsc.org

Basis Set Selection and Computational Efficiency Considerations

Specific basis set selections and their impact on the computational efficiency for this compound have not been documented. The choice of a basis set is a critical aspect of any quantum chemical calculation, balancing the desired accuracy with the computational cost. Larger basis sets with more functions provide a more accurate description of the molecular orbitals but significantly increase the calculation time. For molecules containing fluorine, basis sets that include polarization and diffuse functions are generally necessary to accurately model the electronegative nature and potential non-covalent interactions of the fluorine atom.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations are a powerful tool for exploring the dynamic behavior of molecules over time.

Conformational Dynamics in Solution and Gas Phase

Without specific MD studies, the conformational dynamics of this compound in solution and the gas phase remain uncharacterized. Such simulations would reveal the preferred three-dimensional structures of the molecule, the rotational freedom of the hydroxymethyl group, and the orientation of the hydroxyl group, which can be influenced by intramolecular hydrogen bonding. A conformational analysis of other substituted phenoxyalkylamines has been performed to understand their receptor binding affinity. nih.gov

Intermolecular Interactions and Solvent Effects

The specific intermolecular interactions between this compound and various solvents have not been computationally explored. The hydroxyl and hydroxymethyl groups are capable of forming hydrogen bonds with solvent molecules, and the fluorine atom can also participate in weaker interactions. The nature and strength of these interactions would significantly depend on the polarity and hydrogen-bonding capabilities of the solvent. The study of solvent effects is crucial for understanding the behavior of a compound in different chemical environments.

Derivation of Structure-Property Relationships from Computational Studies

Due to the absence of dedicated computational studies on this compound, no specific structure-property relationships have been derived for this compound. Such relationships are established by systematically varying the molecular structure and calculating the resulting changes in properties like electronic characteristics, reactivity, and interaction energies. This approach is fundamental to rational molecular design. General principles suggest that the introduction of a fluorine atom can modulate physicochemical properties. nih.gov

Derivatives and Analogues of 2 Fluoro 3 Hydroxymethyl Phenol in Specialized Applications

Synthesis and Functionalization of 2-Fluoro-3-(hydroxymethyl)phenol Derivatives

The functionalization of this compound primarily involves chemical reactions targeting its phenolic hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. These reactive sites allow for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The phenolic hydroxyl group can undergo etherification, such as methylation, to yield methoxy (B1213986) derivatives. This transformation alters the acidity and hydrogen-bonding capability of the molecule. For instance, the synthesis of a 2-fluoro-3-methoxyphenyl moiety is a key step in creating advanced intermediates. The hydroxymethyl group, being a primary alcohol, can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. An example includes its conversion to a hydrazinylmethyl group, creating 2-Fluoro-3-(hydrazinylmethyl)phenol. bldpharm.com These modifications produce new compounds with distinct chemical properties and potential applications.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Patterns and Advanced Functionalizations

The interplay of the hydroxyl, hydroxymethyl, and fluorine substituents on the phenol (B47542) ring of 2-Fluoro-3-(hydroxymethyl)phenol suggests a rich and largely unexplored reactivity landscape. Future research should aim to systematically investigate the chemical behavior of this compound, paving the way for its use as a versatile building block in organic synthesis.

The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and O-alkylation. The electron-withdrawing nature of the adjacent fluorine atom is expected to increase the acidity of the phenolic proton, potentially facilitating these reactions under milder conditions compared to non-fluorinated analogs.

The hydroxymethyl group offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations such as the formation of imines, esters, or amides. Conversely, reduction of the hydroxymethyl group to a methyl group could also be explored.

The fluorine atom itself, while generally considered a stable substituent on an aromatic ring, can participate in nucleophilic aromatic substitution (SNA_r) reactions under specific conditions, particularly when activated by strong electron-withdrawing groups or through the use of powerful nucleophiles. Investigating the limits of this reactivity could open up pathways to novel derivatives.

Furthermore, the entire aromatic ring is susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of incoming electrophiles. A detailed study of these reactions, such as nitration, halogenation, and Friedel-Crafts reactions, is essential for understanding the full synthetic potential of the molecule.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling can provide valuable insights into its structure, electronics, and potential applications.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and various spectroscopic properties of the molecule. acs.org Such studies can elucidate the influence of the fluorine and hydroxymethyl groups on the aromatic system, including bond lengths, bond angles, and charge distribution. acs.org For instance, DFT can be used to predict the 19F NMR chemical shift, which is a key parameter for characterizing fluorinated aromatic compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their potential biological or chemical activities. nih.govacs.org By systematically modifying the structure in silico, researchers can predict which derivatives are most likely to exhibit desired properties, thus prioritizing synthetic targets. Computational studies on substituted phenols have shown that properties like the O-H bond dissociation enthalpy (BDE) can be correlated with antioxidant activity. nih.govacs.org

Molecular dynamics (MD) simulations can be used to study the interactions of this compound with other molecules, such as enzymes or receptors, or its behavior in different solvent environments. This can provide insights into its potential as a ligand or its solubility and stability in various media.

A summary of computational approaches and their potential applications is provided in Table 2.

| Computational Method | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, spectroscopic prediction. | Understanding of substituent effects on molecular properties. acs.orgacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological or chemical activity of derivatives. | Guidance for the design of new functional molecules. nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Study of intermolecular interactions and solvation. | Insights into ligand binding and material compatibility. |

Design and Synthesis of Highly Specific Catalytic Systems Based on this compound Ligands

The structural features of this compound make it an attractive candidate for development as a ligand in catalysis. The phenolic hydroxyl and hydroxymethyl groups can act as coordination sites for metal centers, while the fluorine atom can modulate the electronic properties of the resulting metal complex.

Future research could focus on the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The introduction of chirality could be achieved, for example, by enzymatic resolution or by using chiral starting materials in the synthesis. The resulting chiral ligands could be employed in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The presence of fluorine in ligands has been shown to have a massive effect in metal-catalyzed asymmetric transformations. rsc.org

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring. For example, the introduction of bulky groups could create a specific steric environment around the metal center, leading to enhanced selectivity in catalytic reactions. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal center, which can in turn affect its catalytic activity. rsc.org

Furthermore, this compound could be immobilized on solid supports, such as polymers or silica, to create heterogeneous catalysts. rsc.org These supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling, making them more sustainable and cost-effective for industrial applications.

Exploration of this compound in Emerging Fields of Materials Science

The unique combination of functional groups in this compound suggests its potential utility in the development of advanced materials with tailored properties.

One area of interest is the synthesis of novel fluorinated phenolic resins. Phenolic resins are known for their high thermal stability and chemical resistance. wikipedia.org The incorporation of fluorine into the polymer backbone can further enhance these properties, leading to materials with improved performance in demanding applications, such as aerospace and electronics. researchgate.nettandfonline.com The hydroxymethyl group of this compound can participate in condensation polymerization with formaldehyde (B43269) or other crosslinking agents to form a thermoset polymer network. wikipedia.org

The presence of the polar hydroxyl and fluorine groups could also impart interesting surface properties to materials derived from this compound. For example, polymers incorporating this compound might exhibit modified hydrophobicity or adhesion characteristics. Research has shown that fluorinated polymers can have low surface energy and be used to create non-wettable surfaces. sigmaaldrich.com

Furthermore, the potential for this compound to act as a monomer or a functional additive in the synthesis of other types of polymers, such as polyesters or polyurethanes, should be explored. The fluorine atom could introduce desirable properties like increased thermal stability and chemical resistance to these materials. nih.gov The unique properties of fluoropolymers make them suitable for a wide range of applications, including as smart materials for biomedical applications. nih.gov

A table of potential material applications is provided below.

| Material Type | Potential Role of this compound | Anticipated Properties |

| Fluorinated Phenolic Resins | Monomer or co-monomer. | Enhanced thermal stability, chemical resistance, and specific surface properties. researchgate.nettandfonline.com |

| Functional Polymers | Additive or functional monomer. | Modified hydrophobicity, adhesion, and thermal properties. sigmaaldrich.com |

| Advanced Composites | Component of the polymer matrix. | Improved performance in high-stress environments. |

Q & A

Basic: What is the most effective method for synthesizing 2-Fluoro-3-(hydroxymethyl)phenol, and how does fluorination influence the reaction?

Answer:

The synthesis involves a hydroxymethylation reaction between fluorophenol derivatives and formaldehyde under controlled pH and temperature. For example, phenol-formaldehyde condensation typically occurs at ortho/para positions, but fluorination at position 2 alters electronic density, directing hydroxymethylation to the meta position (C3) . Key steps:

- Reactants: 2-Fluorophenol + formaldehyde (molar ratio 1:1–1.5).

- Catalysis: Base (e.g., NaOH) to enhance nucleophilicity.

- Monitoring: Track hydroxymethyl group formation via FT-IR (C-O stretch at 1,200–1,000 cm⁻¹) .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- NMR:

- ¹H NMR: Hydroxymethyl (-CH₂OH) protons appear as a triplet (~δ 4.5–5.0 ppm); aromatic protons show splitting patterns influenced by fluorine .

- ¹⁹F NMR: Single peak near δ -110 ppm (ortho-fluorine environment) .

- LC-MS: ESI+ mode to detect molecular ion [M+H]⁺ (calc. m/z ≈ 158.1) .

- FT-IR: Confirm hydroxyl (3,300 cm⁻¹) and C-F (1,100 cm⁻¹) groups .

Basic: How does the hydroxymethyl group in this compound influence its reactivity in crosslinking reactions?

Answer:

The hydroxymethyl (-CH₂OH) group undergoes condensation with free phenolic sites or other hydroxymethyl groups to form methylene or ether bridges. Fluorine’s electron-withdrawing effect stabilizes intermediates but reduces crosslinking speed compared to non-fluorinated analogs .

Advanced: What computational methods are used to predict the electronic effects of fluorine on reaction pathways?

Answer:

- DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electronegativity increases positive charge density at C3, favoring hydroxymethylation .

- NBO Analysis: Quantifies hyperconjugative interactions between fluorine’s lone pairs and aromatic π-system .

Advanced: How does thermal stability of this compound compare to non-fluorinated analogs in resin formulations?

Answer:

Fluorine enhances thermal stability by increasing bond dissociation energy (C-F vs. C-H). TGA shows decomposition onset ~250°C for fluorinated derivatives vs. ~200°C for non-fluorinated analogs. However, excess formaldehyde/phenol ratios (>1.5) reduce stability due to incomplete crosslinking .

Advanced: What mechanistic insights explain regioselectivity in fluorophenol hydroxymethylation?

Answer:

- Ortho Fluorine Effect: Fluorine’s -I effect deactivates adjacent positions, directing formaldehyde to meta (C3).

- Base Catalysis: Deprotonation of phenol enhances electrophilic substitution at the most electron-rich site (C3) .

Advanced: Can this compound serve as a monomer for high-performance polymers?

Answer:

Yes. Its dual functionality (-OH and -CH₂OH) enables synthesis of fluorinated phenolic resins with:

- Enhanced hydrophobicity (contact angle >90°).

- Improved chemical resistance (e.g., against acids/bases) .

- Applications: Coatings, adhesives, and microelectronics encapsulation .

Advanced: What pharmacological activities are hypothesized for fluorinated hydroxymethylphenols?

Answer:

Fluorinated analogs show promise in:

- Anticancer Agents: Fluorine enhances membrane permeability; hydroxymethyl enables prodrug functionalization .

- Antimicrobials: Synergy between fluorine’s electronegativity and phenolic toxicity .

Advanced: How do reaction conditions (pH, solvent) affect regioselectivity and yield?

Answer:

- pH >10: Base-catalyzed conditions favor para/ortho hydroxymethylation in non-fluorinated phenols. For 2-fluorophenol, meta selectivity dominates regardless of pH .

- Solvent: Polar aprotic solvents (e.g., DMF) improve formaldehyde solubility and reaction homogeneity .

Advanced: How to resolve contradictions in reported kinetic data for fluorophenol-formaldehyde reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.